8A-aminodecahydronaphthalene-4a-carboxylic acid
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Overview
Description
8A-Aminodecahydronaphthalene-4a-carboxylic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by a decahydronaphthalene core with an amino group at the 8A position and a carboxylic acid group at the 4a position. Its intricate structure makes it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8A-aminodecahydronaphthalene-4a-carboxylic acid typically involves multi-step organic reactions. One common method includes the hydrogenation of naphthalene derivatives followed by functional group transformations to introduce the amino and carboxylic acid groups. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to optimize efficiency and scalability. The use of robust catalysts and automated systems helps in maintaining consistent quality and reducing production costs .
Chemical Reactions Analysis
Types of Reactions: 8A-Aminodecahydronaphthalene-4a-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as acyl chlorides and anhydrides are used for amide formation.
Major Products: The major products formed from these reactions include nitro derivatives, alcohols, aldehydes, and amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
8A-Aminodecahydronaphthalene-4a-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and studying enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 8A-aminodecahydronaphthalene-4a-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, the amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The carboxylic acid group can participate in ionic interactions, further modulating the compound’s biological effects .
Comparison with Similar Compounds
Decahydronaphthalene-4a-carboxylic acid: Lacks the amino group, making it less versatile in certain reactions.
8A-Aminodecahydronaphthalene: Lacks the carboxylic acid group, limiting its applications in forming amides and other derivatives.
Uniqueness: 8A-Aminodecahydronaphthalene-4a-carboxylic acid stands out due to the presence of both amino and carboxylic acid groups, allowing it to participate in a broader range of chemical reactions and applications compared to its similar counterparts .
Properties
Molecular Formula |
C11H19NO2 |
---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
8a-amino-1,2,3,4,5,6,7,8-octahydronaphthalene-4a-carboxylic acid |
InChI |
InChI=1S/C11H19NO2/c12-11-7-3-1-5-10(11,9(13)14)6-2-4-8-11/h1-8,12H2,(H,13,14) |
InChI Key |
VDXSNQYDIKMFJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CCCCC2(C1)C(=O)O)N |
Origin of Product |
United States |
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